molecular formula C10H13N3 B060748 1-Isopropyl-7-methyl-1H-benzo[d][1,2,3]triazole CAS No. 169212-63-9

1-Isopropyl-7-methyl-1H-benzo[d][1,2,3]triazole

Katalognummer B060748
CAS-Nummer: 169212-63-9
Molekulargewicht: 175.23 g/mol
InChI-Schlüssel: GTGDHXLGOLQARZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Isopropyl-7-methyl-1H-benzo[d][1,2,3]triazole is a chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields. This compound is a heterocyclic aromatic azole that has a triazole ring fused with a benzene ring. In

Wirkmechanismus

The mechanism of action of 1-Isopropyl-7-methyl-1H-benzo[d][1,2,3]triazole is not fully understood. However, it has been shown to interact with metal ions, such as copper and zinc, and form stable complexes. These complexes can then be used as fluorescent probes for detecting metal ions in biological systems.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and biocompatible, which makes it a promising candidate for various biomedical applications.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 1-Isopropyl-7-methyl-1H-benzo[d][1,2,3]triazole in lab experiments is its stability and ease of synthesis. However, its limited solubility in water can be a limitation for some experiments.

Zukünftige Richtungen

There are several future directions for research on 1-Isopropyl-7-methyl-1H-benzo[d][1,2,3]triazole. One potential area of research is the development of new materials using this compound as a building block. Another area of research is the development of new fluorescent probes for detecting metal ions in biological systems. Additionally, further studies are needed to fully understand the mechanism of action and potential biochemical and physiological effects of this compound.
Conclusion:
In conclusion, this compound is a promising compound that has potential applications in various fields, including materials science and biomedical research. Its stability and ease of synthesis make it a valuable building block for the development of new materials. Further research is needed to fully understand its mechanism of action and potential biochemical and physiological effects.

Synthesemethoden

The synthesis of 1-Isopropyl-7-methyl-1H-benzo[d][1,2,3]triazole is a multi-step process that involves the reaction of different chemicals. The most common method for synthesizing this compound is the reaction of 2-amino-4,6-dimethylbenzonitrile with isopropyl azide in the presence of a copper catalyst. This reaction leads to the formation of this compound as the final product.

Wissenschaftliche Forschungsanwendungen

1-Isopropyl-7-methyl-1H-benzo[d][1,2,3]triazole has been extensively studied for its potential applications in various fields. One of the most significant applications of this compound is in the field of materials science, where it is used as a building block for the synthesis of new materials. It has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems.

Eigenschaften

CAS-Nummer

169212-63-9

Molekularformel

C10H13N3

Molekulargewicht

175.23 g/mol

IUPAC-Name

7-methyl-1-propan-2-ylbenzotriazole

InChI

InChI=1S/C10H13N3/c1-7(2)13-10-8(3)5-4-6-9(10)11-12-13/h4-7H,1-3H3

InChI-Schlüssel

GTGDHXLGOLQARZ-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC=C1)N=NN2C(C)C

Kanonische SMILES

CC1=C2C(=CC=C1)N=NN2C(C)C

Synonyme

1H-Benzotriazole,7-methyl-1-(1-methylethyl)-(9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.